1-(2-Bromoethoxy)-4-methoxynaphthalene

CAS No.: 99894-02-7

Cat. No.: VC4182320

Molecular Formula: C13H13BrO2

Molecular Weight: 281.149

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99894-02-7 |

|---|---|

| Molecular Formula | C13H13BrO2 |

| Molecular Weight | 281.149 |

| IUPAC Name | 1-(2-bromoethoxy)-4-methoxynaphthalene |

| Standard InChI | InChI=1S/C13H13BrO2/c1-15-12-6-7-13(16-9-8-14)11-5-3-2-4-10(11)12/h2-7H,8-9H2,1H3 |

| Standard InChI Key | IDPMOEUQMUXBSD-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C2=CC=CC=C21)OCCBr |

Introduction

Chemical Identity and Structural Characteristics

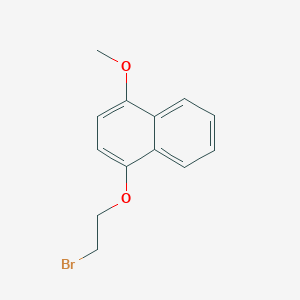

The molecular formula of 1-(2-bromoethoxy)-4-methoxynaphthalene is C₁₃H₁₃BrO₂, with a molecular weight of 281.145 g/mol . Its structure consists of a naphthalene core substituted with a methoxy group (-OCH₃) at position 4 and a 2-bromoethoxy chain (-OCH₂CH₂Br) at position 1 (Figure 1). The exact stereochemical and electronic properties remain unstudied, but comparisons to positional isomers suggest moderate polarity due to the electron-donating methoxy group and the polarizable bromine atom.

Table 1: Key physicochemical properties of 1-(2-bromoethoxy)-4-methoxynaphthalene

Synthetic Methodologies

Bromination and Alkylation Strategies

The synthesis of brominated methoxynaphthalenes typically involves sequential bromination and alkylation steps. For example, 2-bromo-6-methoxynaphthalene (BMN) is produced via bromination of β-naphthol followed by methylation . Adapting this approach for 1-(2-bromoethoxy)-4-methoxynaphthalene would require:

-

Bromination of 4-methoxynaphthalene: Direct bromination at the 1-position using bromine (Br₂) in a halogenated solvent (e.g., methylene chloride) at elevated temperatures (75–94°C) .

-

Ethoxy Group Introduction: Reaction of the brominated intermediate with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) in DMF at 110°C .

A critical challenge is regioselectivity, as bromination of methoxynaphthalenes often yields di-brominated byproducts. Patent US4628123A highlights the use of iron-mediated debromination to achieve mono-brominated products, suggesting a potential pathway to refine yield.

Table 2: Hypothetical synthesis protocol for 1-(2-bromoethoxy)-4-methoxynaphthalene

Physical and Spectroscopic Properties

While experimental data for this compound is absent, analogs provide insight:

-

NMR Spectroscopy: The ¹H-NMR spectrum of 1-(2-bromoethoxy)-2-methoxynaphthalene ( ) shows resonances for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and bromoethoxy chains (δ ~4.4 ppm for -OCH₂CH₂Br). The 4-methoxy isomer would exhibit similar shifts but distinct coupling patterns due to altered substitution positions.

-

Chromatographic Behavior: High-performance liquid chromatography (HPLC) of BMN analogs reveals retention times influenced by polarity . Reverse-phase columns (C18) with acetonitrile/water gradients are likely effective for purification.

Research Gaps and Future Directions

-

Synthetic Optimization: Systematic studies are needed to optimize regioselective bromination and alkylation.

-

Biological Screening: Testing against cancer cell lines or inflammatory targets could validate therapeutic potential.

-

Crystallography: X-ray diffraction would elucidate molecular conformation and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume